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Compound of Interest

Compound Name: Methyl 5-oxohept-6-enoate

Cat. No.: B15478925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Methyl 5-oxohept-6-enoate (C₈H₁₂O₃). Due to the limited availability of experimentally

derived public data for this specific compound, this guide presents predicted spectroscopic

information generated from computational models. These predictions are valuable for

substance identification, characterization, and as a reference for experimental work. This guide

also outlines detailed, generalized experimental protocols for acquiring such spectroscopic

data.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Methyl 5-oxohept-6-enoate.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.35 dd 1H H-7

6.15 dd 1H H-7'

5.88 dd 1H H-6

3.68 s 3H -OCH₃

2.80 t 2H H-4

2.40 t 2H H-2

1.95 p 2H H-3

dd = doublet of doublets, t = triplet, s = singlet, p = pentet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm) Assignment

200.5 C-5 (C=O, ketone)

173.8 C-1 (C=O, ester)

136.9 C-6 (=CH)

128.0 C-7 (=CH₂)

51.8 -OCH₃

39.8 C-4

33.1 C-2

19.5 C-3

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3090 Medium =C-H stretch (vinylic)

2950 Medium C-H stretch (aliphatic)

1735 Strong C=O stretch (ester)

1685 Strong
C=O stretch (α,β-unsaturated

ketone)

1620 Medium C=C stretch (alkene)

1435 Medium C-H bend (methyl)

1170 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/z Relative Intensity (%)

Putative Fragment
Assignment

156 25 [M]⁺ (Molecular Ion)

125 60 [M - OCH₃]⁺

97 45 [M - COOCH₃]⁺

83 100 [CH₂=CH-C(O)-CH₂-CH₂]⁺

55 85 [CH₂=CH-C=O]⁺

43 70 [CH₃-C=O]⁺

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

Methyl 5-oxohept-6-enoate sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

NMR tube (5 mm)

Pipette and vial

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the Methyl 5-oxohept-6-enoate sample into a

clean, dry vial.

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

Gently agitate the vial to ensure the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube using a pipette.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

instrument's specifications.

Place the sample in the NMR spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm, centered around 5 ppm.
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Use a standard 90° pulse sequence.

Set the relaxation delay to at least 1 second.

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling

constants.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the relaxation delay to 2 seconds or longer to ensure quantitative detection of all

carbon signals, including quaternary carbons.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Methyl 5-oxohept-6-enoate sample (neat liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

Sample Analysis:

Place a small drop of the neat liquid sample of Methyl 5-oxohept-6-enoate directly onto

the center of the ATR crystal.

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact

between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectral range should be set from 4000 to 400 cm⁻¹.

Data Processing and Cleaning:

The software will automatically subtract the background spectrum from the sample

spectrum.

Perform a baseline correction if necessary.

Label the significant peaks in the spectrum.

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the

analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Methyl 5-oxohept-6-enoate sample

Volatile solvent (e.g., dichloromethane or ethyl acetate)

GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)

Helium carrier gas

Procedure:

Sample Preparation:

Prepare a dilute solution of the Methyl 5-oxohept-6-enoate sample (e.g., 1 mg/mL) in a

volatile solvent.

Instrument Setup:

Set the GC oven temperature program. A typical program might be:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: 10°C/minute to 250°C.

Hold at 250°C for 5 minutes.

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

Set the helium carrier gas flow rate to a constant flow of approximately 1 mL/minute.

Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

Set the mass scan range from m/z 40 to 400.
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Sample Injection and Analysis:

Inject 1 µL of the prepared sample solution into the GC inlet.

Start the data acquisition. The sample will be vaporized, separated by the GC column, and

then ionized and detected by the mass spectrometer.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

Methyl 5-oxohept-6-enoate.

Examine the mass spectrum of this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to

support the structural assignment.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel

organic compound like Methyl 5-oxohept-6-enoate.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

To cite this document: BenchChem. [Spectroscopic Data of Methyl 5-oxohept-6-enoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478925#methyl-5-oxohept-6-enoate-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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